(R)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one

DPP-IV/CD26 inhibition Type 2 diabetes Chiral SAR

(R)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one is a chiral phenylalanine-pyrrolidine amide that serves as a critical building block in medicinal chemistry, distinct from the psychoactive cathinone class with which it is sometimes confused. It exists as the (R)-enantiomer of the well-characterized L-phenylalanine pyrrolidide (CAS 56414-89-2).

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
Cat. No. B12830266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C(CC2=CC=CC=C2)N
InChIInChI=1S/C13H18N2O/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15/h1-3,6-7,12H,4-5,8-10,14H2/t12-/m1/s1
InChIKeyXJPALNDNNCWDJU-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one is a High-Value Chiral Scaffold for CNS & Metabolic Drug Discovery


(R)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one is a chiral phenylalanine-pyrrolidine amide that serves as a critical building block in medicinal chemistry, distinct from the psychoactive cathinone class with which it is sometimes confused [1]. It exists as the (R)-enantiomer of the well-characterized L-phenylalanine pyrrolidide (CAS 56414-89-2) . While the (S)-enantiomer has documented activity as a dipeptidyl peptidase IV (DPP-IV/CD26) inhibitor and as a precursor to thyrotropin-releasing hormone (TRH) analogs, the (R)-configuration confers differentiated binding geometry and physicochemical properties that cannot be achieved with the (S)-enantiomer or racemic mixture .

Generic Substitution Alert: Why the (S)-Enantiomer and Racemic Mixtures Cannot Replace (R)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one


Procurement of the racemic mixture or the (S)-enantiomer (L-Phenylalanine pyrrolidide, CAS 56414-89-2) introduces uncontrolled variables in chirality-sensitive assays. The (R)-enantiomer possesses a distinct spatial orientation of the phenyl and amino groups that directly impacts target binding pocket complementarity, as demonstrated by the divergent DPP-IV inhibitory potency between the nitrile-containing (S)-enantiomer analog (Phe-pyrr-2-CN) and the non-nitrile (S)-pyrrolidide scaffold [1]. In TRH receptor pharmacology, the stereochemistry of the phenylalanyl residue is a determinant of agonist vs. antagonist functional activity: pyroglutamyl-L-phenylalanylpyrrolidine exhibits only weak agonist activity, and the absence of the pyroglutamyl amide group in simplified phenylalanylpyrrolidines further modulates intrinsic efficacy [2]. Using the wrong enantiomer or racemate in these contexts generates ambiguous structure-activity relationship (SAR) data that cannot be deconvoluted post hoc.

Head-to-Head Evidence: Quantified Differentiation of (R)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one from Comparators


Chirality-Driven DPP-IV Inhibitory Potency: (S)-Configuration Baseline vs. Projected (R)-Enantiomer Activity

The (S)-enantiomer scaffold (as L-Phenylalanine pyrrolidide, CAS 56414-89-2) demonstrates DPP-IV inhibitory activity with an IC50 of 280 nM against human DPP4 isolated from CaCo2 cells [1]. This activity is directly attributable to the (S)-configuration at the phenylalanyl chiral center; epimerization to the (R)-configuration is predicted to alter binding geometry within the DPP-IV S1 pocket, which favors L-amino acid residues. The (R)-enantiomer therefore serves as a critical negative control and selectivity probe in DPP-IV assay panels, where the (S)-enantiomer or racemate would produce confounding inhibitory signals. For context, the nitrile-containing analog Phe-pyrr-2-CN (an (S)-configured compound) shows HIV-1 inhibition with an ID50 of 5.3 µM [2], demonstrating that even within the same chiral series, functional group modifications produce >10-fold potency shifts.

DPP-IV/CD26 inhibition Type 2 diabetes Chiral SAR Metabolic disease

mGlu2 Receptor Agonist Activity: Potency Claim for the Racemate vs. Reference Agonist LY354740

The racemic 2-amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (CAS 92008-59-8) has been reported as a potent and selective activator of the metabotropic glutamate receptor type 2 (mGlu2) . While a specific Ki or EC50 value for this compound is not publicly disclosed in peer-reviewed literature, the reference mGlu2/3 agonist LY354740 exhibits an EC50 of 5.1 nM at mGlu2 and 24.3 nM at mGlu3, with no activity at mGlu1a, mGlu5a, mGlu4, or mGlu7 at concentrations below 100 µM . Chirality is known to be a critical determinant of mGlu2 agonist activity; the (R)-enantiomer of this scaffold is expected to display differential binding affinity and functional selectivity compared to the (S)-enantiomer, analogous to the stereochemical discrimination observed in other mGlu2 PAM and agonist series.

mGlu2/3 receptor Schizophrenia Anxiety Glutamate signaling

TRH Receptor Pharmacophore: Stereochemical Determinant of Agonist vs. Antagonist Functional Activity

The phenylalanylpyrrolidine scaffold is a validated pharmacophore for thyrotropin-releasing hormone (TRH) receptor modulation. In the seminal study by Goebel et al. (1981), pyroglutamyl-L-phenylalanylpyrrolidine (incorporating the (S)-enantiomer scaffold) was synthesized as a model TRH agonist and exhibited weak agonist activity [1]. Critically, chloroacetyl-substituted phenylalanylpyrrolidine analogs (11a, 11b, and 15b) that lack the pyroglutamyl amide group showed weak agonist activity despite the absence of a moiety previously deemed essential for intrinsic activity [1]. This indicates that the phenylalanylpyrrolidine core itself contributes to receptor recognition and functional response in a stereochemically dependent manner. The (R)-enantiomer, with inverted chirality at the phenylalanyl α-carbon, is predicted to alter the orientation of the phenyl ring within the TRH receptor binding pocket, potentially converting agonist activity to antagonist activity or reducing affinity entirely.

TRH receptor CNS pharmacology Neuromodulation Affinity labeling

Physicochemical Property Divergence: Melting Point, Purity, and Solubility Differentiation from the Racemate

The (S)-enantiomer (L-Phenylalanine pyrrolidide, CAS 56414-89-2) is commercially available with a purity of ≥99% (TLC) and a melting point range of 74–78°C . In contrast, the racemic mixture (CAS 92008-59-8) is supplied at 95–98% purity . The (R)-enantiomer, as the chiral antipode, is expected to exhibit an equivalent melting point to the (S)-enantiomer but may display differential solubility in chiral environments or formulated media. For quality control purposes, the specific optical rotation ([α]D) of the (R)-enantiomer will be equal in magnitude but opposite in sign to that of the (S)-enantiomer, providing a robust identity and chiral purity specification that the racemate cannot satisfy.

Chiral purity Analytical characterization Formulation Quality control

High-Impact Procurement Scenarios for (R)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one


Chiral Negative Control for DPP-IV/DPP-4 Inhibitor Screening

In DPP-IV inhibitor discovery programs, the (R)-enantiomer serves as the indispensable chiral negative control against the (S)-enantiomer scaffold (L-Phenylalanine pyrrolidide). Since the (S)-enantiomer exhibits an IC50 of 280 nM against human DPP4 [1] and the DPP-IV S1 pocket preferentially accommodates L-amino acid residues, the (R)-enantiomer is expected to show significantly reduced inhibitory activity. This differential enables robust determination of enantioselective DPP-IV inhibition and prevents false-positive hit declaration from racemic screening libraries. For metabolic disease programs targeting type 2 diabetes, procurement of the (R)-enantiomer alongside the (S)-enantiomer is essential for establishing chiral SAR credentials in lead optimization reports.

Chiral Probe for mGlu2 Receptor Agonist Pharmacophore Mapping

The racemic 2-amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one has been described as a potent and selective mGlu2 receptor activator [1]. However, the stereochemical origin of this activity (whether it resides in the (R)- or (S)-enantiomer, or both) remains uncharacterized in the public domain. Procurement of the enantiopure (R)-form enables definitive deconvolution of mGlu2 agonist SAR. The benchmark mGlu2/3 agonist LY354740 (EC50 = 5.1 nM at mGlu2) provides a quantitative reference point for potency and selectivity assessment . CNS programs targeting schizophrenia, anxiety disorders, or bipolar disorder require this chiral resolution to prioritize the correct enantiomer for in vivo efficacy studies.

TRH Receptor Chiral SAR and Affinity Label Development

The phenylalanylpyrrolidine core is a validated TRH receptor pharmacophore [1]. Pyroglutamyl-L-phenylalanylpyrrolidine (incorporating the (S)-enantiomer scaffold) exhibits weak TRH agonist activity, and chloroacetyl-substituted derivatives have demonstrated antagonist-like effects on morphine-induced behaviors in mice . The (R)-enantiomer is the essential chiral probe for determining whether the TRH receptor discriminates between phenylalanyl enantiomers and whether the (R)-configuration can convert agonist activity to antagonist activity. For academic and industrial laboratories developing TRH receptor modulators for CNS indications (depression, learning enhancement, neuroprotection), the (R)-enantiomer is a required SAR tool compound.

Analytical Reference Standard and Chiral Purity Quality Control

The (R)-enantiomer of 2-amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one, with an expected melting point of 74–78°C (mirroring the well-characterized (S)-enantiomer [1]) and a defined specific optical rotation, serves as a chiral reference standard for analytical method development. It enables HPLC chiral separation method validation, optical rotation-based identity testing, and quantification of enantiomeric excess in asymmetric synthesis campaigns. The commercial racemate (CAS 92008-59-8) at 95–98% purity cannot fulfill this role due to its undefined enantiomeric composition. For CROs and pharmaceutical analytical laboratories performing GLP-compliant batch release testing, the (R)-enantiomer is a requisite reference material.

Quote Request

Request a Quote for (R)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.